615-347-9

描述

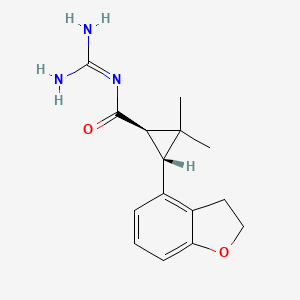

氨苄青霉素三水合物是一种半合成的青霉素类抗生素,衍生自青霉素的基本母核,6-氨基青霉烷酸。 它属于青霉素家族的氨基青霉素类,用于治疗多种细菌感染,包括呼吸道感染、泌尿道感染、脑膜炎、沙门氏菌病和心内膜炎 . 氨苄青霉素三水合物以其对革兰氏阳性和革兰氏阴性细菌的广谱活性而闻名 .

科学研究应用

氨苄青霉素三水合物在科学研究中具有广泛的应用,包括:

作用机制

氨苄青霉素三水合物通过抑制细菌细胞壁合成发挥其杀菌作用。 它与位于细菌细胞壁内的特定青霉素结合蛋白 (PBP) 结合,抑制细菌细胞壁合成的第三阶段和最后阶段 . 这会导致细菌细胞壁自溶酶 (如自溶素) 介导的细胞裂解 .

类似化合物:

阿莫西林: 另一种氨基青霉素,具有类似的作用机制,但具有更广谱的活性.

青霉素G: 一种天然青霉素,与氨苄青霉素相比,其活性范围更窄.

氨苄青霉素钠: 氨苄青霉素的钠盐形式,具有相似的药代动力学特性,但溶解度特性不同.

氨苄青霉素三水合物的独特性: 氨苄青霉素三水合物以其广谱活性、对多种β-内酰胺酶水解的稳定性和可在口服和静脉注射制剂中使用的能力而独一无二 . 其三水合物形式与其他形式相比提供了更好的稳定性和溶解度 .

安全和危害

未来方向

生化分析

Biochemical Properties

Ampicillin trihydrate functions by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . This binding prevents the cross-linking of peptidoglycan chains, essential components of the cell wall, resulting in weakened cell walls and eventual lysis of bacteria .

Cellular Effects

Ampicillin trihydrate exerts its effects on various types of cells and cellular processes. It is clinically effective not only against the gram-positive organisms usually susceptible to penicillin G but also against a variety of gram-negative organisms . It is stable in the presence of gastric acid and is well absorbed from the gastrointestinal tract .

Molecular Mechanism

The bactericidal activity of Ampicillin trihydrate results from the inhibition of cell wall synthesis and is mediated through Ampicillin trihydrate binding to penicillin binding proteins (PBPs) . Ampicillin trihydrate is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Temporal Effects in Laboratory Settings

The administration of a 500 mg dose of Ampicillin trihydrate results in an average peak blood serum level of approximately 3.0 mcg/mL . The drug is chemically stable and its potential use in formulating a sustained-release intramuscular dosage has been studied .

Dosage Effects in Animal Models

In animal models, the effects of Ampicillin trihydrate can vary with different dosages . For instance, in the treatment of Listeriosis in camelids and small ruminants, a dosage of 10-20mg/kg is administered intravenously or intramuscularly .

Metabolic Pathways

Ampicillin trihydrate is primarily excreted in the urine . Its excretion can be delayed by concurrent administration of probenecid which inhibits the renal tubular secretion of Ampicillin trihydrate .

Transport and Distribution

Ampicillin trihydrate is distributed widely through the plasma, and can cross the blood-brain barrier when meninges are inflamed . It does not penetrate abscesses or sites of tissue necrosis well .

Subcellular Localization

As a small molecule, Ampicillin trihydrate does not have a specific subcellular localization. It is able to cross the bacterial cell wall and exert its effects by binding to PBPs within the bacterial cell .

准备方法

合成路线和反应条件: 氨苄青霉素三水合物通过两种市售的关键原料:d-苯甘氨酸甲酯盐酸盐和6-氨基青霉烷酸的酶催化缩合反应合成 . 与化学方法相比,酶促路线因其选择性和副产物形成减少而更受青睐 . 合成涉及氨苄青霉素羧酸与d-苯甘氨酸的酰胺化反应 .

工业生产方法: 氨苄青霉素三水合物的工业生产通常涉及以下步骤:

分离和纯化: 分离和纯化原料以确保高纯度。

酶促缩合: d-苯甘氨酸甲酯盐酸盐和6-氨基青霉烷酸的酶催化缩合反应在悬浮液-悬浮液反应中进行.

结晶: 结晶产物以获得纯形式的氨苄青霉素三水合物.

化学反应分析

反应类型: 氨苄青霉素三水合物会发生各种化学反应,包括:

取代反应: 氨苄青霉素羧酸与d-苯甘氨酸的酰胺化反应是一种常见的取代反应.

水解: 氨苄青霉素可以水解形成青霉烷酸.

常用试剂和条件:

主要产物:

氨苄青霉素-d-苯甘氨酸: 氨苄青霉素三水合物制备过程中可能形成的潜在杂质.

l-氨苄青霉素: 可能因痕量l-苯甘氨酸甲酯的存在而产生的另一种潜在杂质.

属性

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2/t9-,10-,11+,14-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDALBZNGVATNY-CWLIKTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S.3H2O, C16H25N3O7S | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69-53-4 (Parent) | |

| Record name | Ampicillin trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020083 | |

| Record name | Ampicillin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ampicillin trihydrate is an odorless white microcrystalline powder with a bitter taste. A 0.25% solution in water has a pH of 3.5 to 5.5. (NTP, 1992) | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 70 °F (NTP, 1992) | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7177-48-2 | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ampicillin trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXQ6A1N7R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

388 to 392 °F (decomposes) (NTP, 1992) | |

| Record name | AMPICILLIN TRIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19817 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)

![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)

![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)